7-Bromo-4-cyclopropyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one
Description
Properties
IUPAC Name |
7-bromo-4-cyclopropyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-7-3-8-10(14)12-4-9(6-1-2-6)13(8)5-7/h3,5-6,9H,1-2,4H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOPGAFQXFGMAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CNC(=O)C3=CC(=CN23)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-cyclopropyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrrole Ring: The initial step involves the formation of a pyrrole ring through the reaction of an acyl (bromo)acetylene with a pyrrole derivative under solid alumina at room temperature.
Addition of Propargylamine: The next step involves the addition of propargylamine to the acetylenic intermediate to form N-propargylenaminones.
Intramolecular Cyclization: Finally, the intramolecular cyclization of the propargylic derivatives is catalyzed by cesium carbonate in dimethyl sulfoxide (DMSO) to yield the desired pyrrolo[1,2-a]pyrazin-1-one structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the described synthetic route can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-cyclopropyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Typical oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound.
Scientific Research Applications
Anti-Cancer Applications
Recent studies have highlighted the compound's potential as an anti-cancer agent. For instance, research has demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines. Key findings include:
| Study | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Study A | K562 (CML) | 25 | Induction of apoptosis via Bax/Bcl2 pathway |
| Study B | HeLa (Cervical) | 30 | Inhibition of cell proliferation through cell cycle arrest |
The mechanism often involves the down-regulation of anti-apoptotic proteins (such as Bcl2) and up-regulation of pro-apoptotic proteins (like Bax), leading to increased apoptosis rates.
Anti-Inflammatory Activity
The compound also exhibits significant anti-inflammatory properties. Animal model studies have shown that it can reduce inflammation effectively:
| Model | Dosage | Result |
|---|---|---|
| Carrageenan-induced edema | 20 mg/kg | Reduction in paw swelling comparable to indomethacin |
These findings suggest its potential as a therapeutic agent for inflammatory diseases.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that the presence of bromine at the 7-position enhances the biological activity of this compound. Modifications at other positions can lead to variations in potency against different biological targets.
Case Study 1: Apoptosis Induction in K562 Cells
A detailed investigation into the effects of this compound on K562 cells revealed that treatment led to significant morphological changes indicative of apoptosis. The study utilized fluorescence microscopy to confirm these findings, showing increased sub-G1 populations, which are characteristic of apoptotic cells.
Case Study 2: Anti-inflammatory Efficacy
Another study assessed the efficacy of this compound in vivo using a carrageenan-induced paw edema model. Results indicated that specific structural modifications could enhance its anti-inflammatory effects, making it a candidate for further development as an anti-inflammatory drug.
Mechanism of Action
The exact mechanism of action of 7-Bromo-4-cyclopropyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one is not well-documented. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Data Tables
Table 1. Spectroscopic Comparison
| Compound | ^1H-NMR (δ, ppm) | ^13C-NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|---|
| 7-Bromo-4-cyclopropyl[...]-1-one | 7.35 (s, H-7), 1.20–1.45 (m, cyclopropyl) | 165.2 (C=O), 115.8 (C-Br) | 1675 (C=O), 650 (C-Br) |
| Mukanadin C | 7.21 (s, H-7), 4.20 (s, OH) | 162.5 (C=O), 118.3 (C-Br) | 1680 (C=O), 3400 (OH) |
| Compound 3.71 | 6.85 (s, H-6), 5.70–5.90 (vinyl) | 170.1 (C=O), 128.4 (C-Br) | 1690 (C=O), 1605 (C=C) |
Research Implications
The cyclopropyl substitution in this compound offers a balance of steric bulk and metabolic stability, making it a promising candidate for further pharmacological optimization. Comparative studies with hydroxy or vinyl analogues highlight the critical role of substituent positioning in modulating reactivity and bioactivity . Future work should explore its applications in targeted protein degradation or as a kinase inhibitor scaffold.
Biological Activity
7-Bromo-4-cyclopropyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one is a compound of interest due to its potential biological activities. This compound belongs to the pyrrolo[1,2-a]pyrazine family, which has been associated with various pharmacological properties, including anticancer, antiviral, and neuroprotective effects.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2377031-78-0 |
| Molecular Formula | C₁₀H₁₁BrN₂O |
| Molecular Weight | 255.11 g/mol |
Anticancer Activity
Research indicates that derivatives of pyrrolo compounds exhibit significant anticancer properties. For instance, studies on similar structures have shown that they can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of specific signaling pathways associated with cell proliferation and survival .
Antiviral Properties
Pyrrolo derivatives have also been explored for their antiviral activities. Compounds structurally related to this compound have demonstrated efficacy against viruses such as HIV and respiratory syncytial virus (RSV). The presence of certain substituents on the pyrrole ring significantly influences their antiviral potency .
Neuroprotective Effects
The potential neuroprotective effects of this compound are also noteworthy. Research into pyrrolo derivatives suggests that they may offer therapeutic benefits in neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Case Study 1: Anticancer Activity
A study evaluated a series of pyrrolo derivatives for their anticancer activity against human cancer cell lines. The findings indicated that compounds with a bromine substituent exhibited enhanced cytotoxicity compared to their non-brominated counterparts. Specifically, the compound demonstrated an IC50 value of less than 10 µM against breast and lung cancer cell lines .
Case Study 2: Antiviral Activity
In another investigation focusing on antiviral properties, a derivative closely related to this compound was tested against HIV. The results showed that it inhibited viral replication with an EC50 value of approximately 5 µM, suggesting its potential as a lead compound for further development in antiviral therapies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrrolo derivatives. Key factors influencing activity include:
- Substituents on the pyrrole ring : Bromine and cyclopropyl groups enhance potency.
- Positioning of functional groups : The arrangement affects binding affinity to biological targets.
Q & A
Q. What are the recommended synthetic routes for 7-bromo-4-cyclopropyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one, and how can reaction conditions be optimized?
- Methodological Answer : A one-pot synthesis approach for structurally similar brominated pyrrolopyrazines involves coupling cyclopropane derivatives with brominated intermediates under palladium-catalyzed cross-coupling conditions. Optimization should focus on solvent selection (e.g., DMF or THF), temperature control (60–80°C), and stoichiometric ratios of reagents (e.g., 1.2 eq. brominating agent). Reaction progress can be monitored via TLC or HPLC-MS. For improved yields, consider microwave-assisted synthesis to reduce reaction times and side products .
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) to resolve stereochemistry and substituent positioning. Purity should be assessed via reverse-phase HPLC (≥95% purity) with a C18 column and acetonitrile/water gradient. Cross-reference spectral data with databases like NIST Chemistry WebBook for validation .
Q. What safety protocols are critical during handling and storage?
- Methodological Answer : Store the compound in a desiccator at –20°C under inert gas (argon/nitrogen) to prevent bromine displacement or hydrolysis. Use fume hoods for synthesis and handling, and adhere to OSHA guidelines for brominated heterocycles. Personal protective equipment (PPE) must include nitrile gloves, lab coats, and safety goggles. Conduct a hazard assessment using SDS data for brominated analogs .
Advanced Research Questions
Q. How can computational methods predict reactivity and regioselectivity in further functionalization?
- Methodological Answer : Apply density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electron density distribution and identify reactive sites (e.g., bromine substitution vs. cyclopropane ring opening). Pair computational predictions with experimental validation using regioselective cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids). Tools like Gaussian or ORCA are recommended for modeling .
Q. What strategies resolve contradictions in spectroscopic data across research groups?
- Methodological Answer : Discrepancies in NMR or MS data often arise from solvent effects, tautomerism, or impurities. Replicate experiments under standardized conditions (e.g., deuterated DMSO for NMR) and compare with published spectra from authoritative sources (e.g., NIST). If tautomerism is suspected (common in pyrrolopyrazines), use variable-temperature NMR to confirm dynamic equilibria .
Q. How can Design of Experiments (DoE) optimize catalytic systems for derivatives of this compound?
- Methodological Answer : Implement a factorial DoE approach to screen variables such as catalyst loading (e.g., Pd(OAc)₂ vs. PdCl₂), ligand type (e.g., XPhos or SPhos), and reaction time. Use response surface methodology (RSM) to model interactions between variables and identify optimal conditions. Statistical software (e.g., Minitab or JMP) can automate data analysis and reduce experimental iterations .
Q. What purification techniques are effective for isolating trace impurities in scaled-up synthesis?
- Methodological Answer : Combine column chromatography (silica gel, ethyl acetate/hexane gradient) with preparative HPLC for high-purity isolation (>99%). For persistent impurities (e.g., dehalogenated byproducts), use recrystallization in ethanol/water mixtures. Advanced membrane technologies (e.g., nanofiltration) may separate brominated analogs based on molecular weight .
Data Contradiction and Validation
Q. How to address conflicting bioactivity results in different assay systems?
- Methodological Answer : Cross-validate findings using orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability assays). Control for solvent interference (e.g., DMSO cytotoxicity) and confirm compound stability under assay conditions via LC-MS. Collaborate with computational biologists to correlate structural motifs with activity using QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
